3,5-Dimethylheptane
Description
Significance of Branched Hydrocarbons in Organic Chemistry
Branched hydrocarbons play a crucial role in organic chemistry and various industrial applications. The presence of branching affects intermolecular forces, primarily London dispersion forces, which in turn influence physical properties such as boiling point and melting point. Branched alkanes generally exhibit lower boiling points compared to their straight-chain isomers due to reduced surface area and weaker intermolecular attractions. fiveable.memasterorganicchemistry.comwou.edulumenlearning.com While the effect on melting point is less straightforward, increased symmetry in highly branched structures can sometimes lead to higher melting points. masterorganicchemistry.com Beyond their physical characteristics, branched alkanes are important components in fuels, contributing to higher octane (B31449) ratings that prevent engine knocking. fiveable.meyoutube.comfishersci.ca They also find use as solvents and as intermediates in the synthesis of other organic chemicals and polymers. lumenlearning.comyoutube.comlookchem.com
Structural Classification and Nomenclature within Heptane (B126788) Isomers
Heptane, with the molecular formula C7H16, serves as a classic example to illustrate structural isomerism in alkanes. It exists in nine structural isomeric forms, or eleven when accounting for stereoisomers. fishersci.cawikipedia.orgvedantu.comdocbrown.infoyoutube.com These isomers share the same molecular formula but differ in the arrangement of their atoms. Examples of heptane isomers include n-heptane (the linear isomer), 2-methylhexane, 3-methylhexane (B165618), and various dimethylpentanes. fishersci.cawikipedia.orgvedantu.comyoutube.com
While related in the broader context of branched alkanes, 3,5-dimethylheptane is not an isomer of heptane. Instead, it is a branched alkane with the molecular formula C9H20, classifying it as an isomer of nonane (B91170). lookchem.comnih.govthegoodscentscompany.comlookchem.comchemicalbook.comwikidata.orgchemsrc.comuni.luchembk.comscbt.comnist.govcalpaclab.comchemicalbull.comnih.gov According to IUPAC nomenclature, the longest continuous carbon chain in this molecule contains seven carbon atoms, forming a heptane base. Methyl groups (CH3) are attached to the third and fifth carbon atoms of this main chain, resulting in the name this compound. nih.govwikidata.orgfishersci.com The structure of this compound contains chiral centers at the carbon atoms at positions 3 and 5, leading to the existence of stereoisomers, including erythro and threo forms. chembk.comnih.gov
Scope and Significance of Academic Research on this compound
Academic research involving this compound encompasses studies into its fundamental physical and chemical properties, as well as investigations into its synthesis and potential applications. Researchers characterize this compound by determining properties such as its boiling point, melting point, density, and refractive index. lookchem.comchemicalbook.comchemsrc.comchembk.com Studies also explore various synthetic routes to produce this compound. lookchem.comchemsrc.com
Beyond its intrinsic properties, this compound is significant in research as a solvent in various chemical reactions, facilitating processes and potentially enhancing reaction efficiency. lookchem.com It is also utilized as a reagent in organic synthesis, contributing to the creation of other organic compounds. lookchem.comchemicalbull.com Its presence and behavior are relevant in studies related to fuel composition and the production of polymers. lookchem.com Furthermore, its chromatographic properties, such as the Kovats Retention Index, are studied and documented, which is valuable for analytical chemistry techniques like gas chromatography used in separating and identifying components in complex mixtures. nih.gov Databases like PubChem serve as repositories for literature and patent information related to this compound, highlighting ongoing research and industrial interest in the compound. nih.govuni.lu
Here is a table summarizing some reported physical properties of this compound:
| Property | Value | Source(s) |
| Molecular Formula | C9H20 | lookchem.comnih.govthegoodscentscompany.comlookchem.comchemicalbook.comwikidata.orgchemsrc.comuni.luchembk.comscbt.comnist.govcalpaclab.comchemicalbull.comnih.gov |
| Molecular Weight | 128.26 g/mol | lookchem.comchemicalbook.comchemsrc.comchembk.comscbt.comcalpaclab.comchemicalbull.com |
| Boiling Point | 136 °C at 760 mmHg | lookchem.comchemicalbook.comchemsrc.comchembk.com |
| Melting Point | -102.89 °C | lookchem.comchembk.com |
| Density | 0.721 g/cm³ or 0.73 g/cm³ | lookchem.comchemicalbook.comchemsrc.comchembk.com |
| Refractive Index | 1.4040-1.4070 | lookchem.comchemicalbook.comchembk.com |
| Vapor Pressure | 9.18 mmHg at 25°C | lookchem.comchembk.com |
| Water Solubility | 319.2 µg/L (temperature not stated) | lookchem.comchemicalbook.comchembk.com |
| LogP | 3.46870 or 4.981 (est) or 4.5 (XLogP3) | lookchem.comchemicalbook.comchemsrc.comuni.lu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethylheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-5-8(3)7-9(4)6-2/h8-9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJTZGHZAWTWGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870798 | |
| Record name | Heptane, 3,5-dimethyl- | |
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Molecular Weight |
128.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an acrid pungent odor; [Chem Service MSDS] | |
| Record name | 3,5-Dimethylheptane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
926-82-9 | |
| Record name | 3,5-Dimethylheptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Heptane, 3,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptane, 3,5-dimethyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptane, 3,5-dimethyl- | |
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| Record name | Heptane, 3,5-dimethyl- | |
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Stereochemical Aspects of 3,5 Dimethylheptane
Identification of Chiral Centers in 3,5-Dimethylheptane
A chiral center is typically a tetrahedral atom bonded to four distinct substituents. In the case of this compound, the chiral centers are located at carbon atoms 3 and 5 of the heptane (B126788) chain. brainly.com Each of these carbon atoms is bonded to a hydrogen atom, a methyl group (CH₃), and two different alkyl chains (ethyl and propyl/butyl fragments depending on which chiral center is considered).
Enantiomerism and Diastereomerism in this compound
With two chiral centers, this compound can exist as multiple stereoisomers. These stereoisomers include enantiomers and diastereomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not non-superimposable mirror images. masterorganicchemistry.com
For a molecule with n chiral centers, there can be a maximum of 2n stereoisomers. In the case of this compound with two chiral centers, there are potentially 2² = 4 stereoisomers. These stereoisomers can be categorized into erythro and threo isomers.
Erythro Isomer
The erythro isomer of this compound refers to a specific diastereomeric form. nist.govnist.gov In Fischer projections, the erythro isomer typically has similar groups on the same side of the carbon chain when drawn with the carbon backbone vertical and chiral carbons on the horizontal lines. The (3R,5S) configuration corresponds to the erythro isomer of this compound. chemspider.comnih.gov It is also referred to as the meso form in some contexts, although this requires careful consideration of symmetry. nist.govchemspider.comnih.gov
Threo Isomer
The threo isomer of this compound represents another diastereomeric form. nist.govnist.gov In Fischer projections, the threo isomer typically has similar groups on opposite sides of the carbon chain. The (3R,5R) and (3S,5S) configurations are the enantiomers that constitute the threo pair of this compound. chemspider.comnih.gov The threo isomer is also sometimes referred to as the racemic form, implying a mixture of the (3R,5R) and (3S,5S) enantiomers. nist.govnih.gov
Meso Form Considerations
A meso compound is an achiral stereoisomer that has chiral centers but possesses an internal plane of symmetry, making the molecule superimposable on its mirror image and thus optically inactive. vedantu.commsu.edu For this compound, the erythro isomer with the (3R,5S) configuration is the meso form. chemspider.comnih.gov This specific arrangement of substituents around the chiral centers results in an internal plane of symmetry, rendering the molecule achiral despite the presence of two chiral carbons. msu.edu The hydrogen atoms at C-4 in the achiral stereoisomer of this compound are diastereotopic. haverford.edu
Configurational Assignments and Absolute Stereochemistry
The absolute stereochemistry of the chiral centers in this compound is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. brainly.com These rules assign priorities to the substituents attached to each chiral carbon based on atomic number. The configuration is then designated as (R) or (S) based on the spatial arrangement of the substituents. brainly.com
For this compound, the possible configurations for the two chiral centers (C3 and C5) are (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The (3R,5S) and (3S,5R) configurations represent the erythro diastereomer (the meso compound). chemspider.comnih.gov The (3R,5R) and (3S,5S) configurations represent the enantiomers of the threo diastereomer. chemspider.comnih.gov
Synthetic Methodologies for 3,5 Dimethylheptane
Catalytic Hydrogenation of Unsaturated Precursors
Catalytic hydrogenation involves the addition of hydrogen gas (H₂) to a substrate containing carbon-carbon double or triple bonds in the presence of a catalyst. This process typically converts unsaturated hydrocarbons into their saturated counterparts. The efficiency and selectivity of the hydrogenation are highly dependent on the choice of catalyst and the reaction conditions. ethz.chscielo.br
Utilization of Palladium on Carbon (Pd/C) Catalysts
Palladium on carbon (Pd/C) is a common and versatile heterogeneous catalyst used for catalytic hydrogenations. wikipedia.orgmdpi.com In this catalyst, palladium metal is dispersed on an activated carbon support, which maximizes the metal's surface area and activity. wikipedia.org Pd/C is effective for the hydrogenation of various functional groups, including alkenes and alkynes. wikipedia.orgmdpi.com It is often used because it is relatively stable, easy to handle, and can be recovered by simple filtration. mdpi.com The palladium loading on the carbon support typically ranges between 5% and 10%. wikipedia.org
Optimization of Reaction Conditions for Selective Hydrogenation
Optimizing reaction conditions is crucial for achieving high conversion and selectivity in catalytic hydrogenation. Factors influencing the reaction include temperature, pressure, solvent, catalyst loading, and reaction time. scielo.br For selective hydrogenation, particularly when dealing with precursors that might contain multiple unsaturated bonds or other reducible functional groups, careful control of these parameters is necessary to favor the desired product and minimize over-hydrogenation or side reactions. ethz.chscielo.brosti.gov
While specific data for the optimization of 3,5-dimethylheptane synthesis using Pd/C are not detailed in the provided results, research on the selective hydrogenation of other unsaturated hydrocarbons using Pd/C highlights the importance of these parameters. For instance, studies on the selective hydrogenation of alkynes to alkenes demonstrate that catalyst composition (e.g., bimetallic Pd-Cu catalysts) and the presence of modifiers can significantly influence selectivity and prevent over-hydrogenation to alkanes. osti.govuu.nl Similarly, optimizing temperature and pressure can impact the reaction rate and selectivity. scielo.br
Other Synthetic Approaches (if pertinent to academic literature)
Academic literature describes various methods for synthesizing branched alkanes. While direct synthesis of this compound from simpler building blocks through methods other than hydrogenation of a nonane (B91170) isomer with unsaturation is not explicitly detailed in the provided search results, general synthetic strategies in organic chemistry could potentially be applied. These might include carbon-carbon bond formation reactions followed by reduction steps. However, without specific literature examples for this compound, a detailed discussion of other approaches based solely on the provided search results is not possible. The search results do mention asymmetric synthesis of related diols researchgate.net and the use of organometallic reagents in alcohol synthesis, which could potentially be upstream steps in a longer synthesis of branched alkanes haverford.edu.
Advanced Spectroscopic Characterization of 3,5 Dimethylheptane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that probes the magnetic environments of atomic nuclei within a molecule, providing detailed information about its structure and connectivity.
1H NMR Spectroscopic Analysis
Proton NMR (1H NMR) spectroscopy is routinely used to characterize the hydrogen atoms in 3,5-dimethylheptane. The 1H NMR spectrum provides information on the number of distinct types of protons, their relative integrations (indicating the number of protons of each type), and their coupling patterns (splitting), which reveals the connectivity of adjacent hydrogen atoms. Detailed 1H NMR spectra for this compound are available in various spectroscopic databases. chemicalbook.comspectrabase.com
13C NMR Spectroscopic Analysis
Carbon-13 NMR (13C NMR) spectroscopy provides information about the carbon skeleton of this compound. The number of signals in the 13C NMR spectrum corresponds to the number of distinct carbon environments in the molecule. For this compound, the presence of stereoisomers (specifically the meso and chiral forms) can lead to different sets of signals in the 13C NMR spectrum. One analysis indicates that this compound is expected to display four signals in its 13C NMR spectrum due to its symmetry and the arrangement of methyl groups, which results in distinct carbon environments and thus different chemical shifts. brainly.com Detailed 13C NMR spectra are accessible through resources like PubChem and SpectraBase. spectrabase.comnih.govnih.govchemicalbook.com
Dynamic NMR Studies for Conformational Analysis
Dynamic NMR (DNMR) spectroscopy can be employed to study the conformational dynamics of molecules, such as rotations around single bonds. While general principles of DNMR for conformational analysis are well-established kuleuven.beunibas.it, specific dynamic NMR studies focused solely on the conformational analysis of this compound were not prominently found in the search results. However, related studies on other substituted heptanes and cyclic systems demonstrate the applicability of DNMR in investigating conformational equilibria and energy barriers researchgate.net. Conformational analysis of related dimethylheptane isomers, like 3,3-dimethylheptane, has been explored using techniques including molecular mechanics calculations, which can complement NMR studies by providing insights into probable conformers and their relative stabilities researchgate.nettandfonline.com.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.
Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to transitions between vibrational energy levels. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of C-H bonds in methyl and methylene (B1212753) groups, as well as C-C stretching vibrations within the hydrocarbon chain. The specific positions and intensities of these bands can be used to confirm the presence of these functional groups and provide a spectroscopic fingerprint of the molecule. IR spectra for this compound, including FTIR and vapor phase spectra, are available in databases such as PubChem and the NIST WebBook. spectrabase.comnih.govnist.govnist.gov
Quantum Chemical Interpretation of Vibrational Spectra
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are valuable for interpreting vibrational spectra by predicting vibrational frequencies and intensities. These calculations can aid in assigning observed IR and Raman bands to specific molecular vibrations and understanding the relationship between molecular structure, conformation, and the vibrational spectrum. For isotactic this compound, which serves as a model molecule for polypropylene (B1209903), quantum chemical calculations using methods like the External Force is Explicitly Included (EFEI) method have been employed to investigate the force dependence of its infrared spectrum. researchgate.netuni-muenchen.de This demonstrates the utility of quantum chemical methods in providing a theoretical basis for understanding the vibrational behavior of this compound and its relevance as a model system.
Compound and PubChem CID Table
| Compound Name | PubChem CID |
| This compound | 13558 |
Interactive Data Tables
While detailed peak assignments and specific spectral data points for this compound were not extensively available in the provided search snippets, the following tables illustrate the type of data that would typically be presented in a detailed spectroscopic analysis. For comprehensive data, refer to the cited spectroscopic databases.
Table 1: Representative 1H NMR Data for this compound (Illustrative)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment (Illustrative) |
| ~0.8-1.0 | Multiplet | Methyl protons | |
| ~1.1-1.8 | Multiplet | Methylene and Methine protons |
Table 2: Representative 13C NMR Data for this compound (Illustrative)
| Chemical Shift (δ ppm) | Assignment (Illustrative) |
| ~10-40 | sp3 Carbon atoms |
Table 3: Representative IR Absorption Bands for this compound (Illustrative)
| Frequency (cm-1) | Assignment (Illustrative) |
| ~2800-3000 | C-H stretching (alkane) |
| ~1350-1470 | C-H bending (alkane) |
| ~800-1300 | C-C stretching, C-H rocking |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) is a common technique used for the structural elucidation of organic compounds, including alkanes like this compound. In EI-MS, high-energy electrons (typically 70 eV) interact with the molecule, causing ionization and often subsequent fragmentation acdlabs.comuni-saarland.de. The resulting charged fragments are then separated and detected based on their mass-to-charge ratio (m/z), producing a mass spectrum that is characteristic of the compound's structure msu.edu.
Branched alkanes tend to exhibit more complex fragmentation patterns compared to linear alkanes, and their molecular ion peaks are often weak or even absent due to facile fragmentation jove.comntu.edu.sg. Fragmentation primarily occurs at the carbon-carbon bonds, with cleavage being favored at branching points where more stable carbocations (secondary or tertiary) can be formed jove.comntu.edu.sgic.ac.uk.
For this compound (C9H20, Molecular Weight 128.26 g/mol ), the molecular ion peak (M+•) at m/z 128 is expected to be of low abundance msu.edujove.comntu.edu.sg. The fragmentation pattern is dominated by cleavages that produce relatively stable fragment ions. Given the structure of this compound, significant fragmentation is anticipated at the C-C bonds adjacent to the branched carbon atoms (carbons 3 and 5).
Common fragmentation pathways for branched alkanes involve the loss of alkyl radicals. For this compound, potential cleavage sites and resulting fragment ions include:
Loss of a methyl radical (CH3•, 15 Da) from either the methyl groups at positions 3 or 5, or from the terminal methyl groups. This would lead to fragment ions with m/z 113 (M-15).
Loss of an ethyl radical (C2H5•, 29 Da) from the ethyl chain at position 3 or the terminal ethyl chain. This would result in fragment ions with m/z 99 (M-29).
Loss of a propyl radical (C3H7•, 43 Da). Cleavage adjacent to a branched carbon could yield a propyl carbocation. Fragment ions at m/z 85 (M-43) are possible.
Loss of a butyl radical (C4H9•, 57 Da). Fragmentation can lead to butyl carbocations, observed at m/z 71 (M-57).
Cleavage resulting in fragment ions corresponding to smaller alkyl carbocations, such as propyl (C3H7+, m/z 43) and ethyl (C2H5+, m/z 29) msu.edu. The m/z 43 peak (propyl cation) is often a prominent peak in the mass spectra of hydrocarbons with propyl fragments msu.edudocbrown.infodocbrown.info.
The relative abundance of these fragment ions provides valuable information for identifying the compound and differentiating it from other isomers. The base peak (the most abundant ion) in the spectrum of branched alkanes is typically a stable carbocation formed by preferential cleavage at a branching point jove.comntu.edu.sg. While specific relative intensities for this compound are not universally provided without a direct mass spectrum, the principles of branched alkane fragmentation suggest that ions corresponding to stable carbocations formed by cleavages at the methyl branches are likely to be significant.
Based on general alkane fragmentation principles and the structure of this compound, a table of expected significant ions can be constructed:
| m/z | Proposed Fragment Ion Formula | Proposed Neutral Loss | Potential Fragmentation Site |
| 128 | [C9H20]+• | - | Molecular Ion |
| 113 | [C8H17]+ | CH3• (15) | Loss of methyl radical |
| 99 | [C7H15]+ | C2H5• (29) | Loss of ethyl radical |
| 85 | [C6H13]+ | C3H7• (43) | Loss of propyl radical |
| 71 | [C5H11]+ | C4H9• (57) | Loss of butyl radical |
| 57 | [C4H9]+ | C5H11• (71) | Butyl carbocation |
| 43 | [C3H7]+ | C6H13• (85) | Propyl carbocation |
| 29 | [C2H5]+ | C7H15• (99) | Ethyl carbocation |
Note: This table represents expected major fragmentation pathways based on general alkane EI-MS behavior and the structure of this compound. The actual relative abundances would be determined experimentally from its mass spectrum.
Further fragmentation of these primary ions can also occur, leading to smaller ions and a series of peaks separated by 14 Da (corresponding to the loss of CH2 units) ic.ac.uklibretexts.org. The specific pattern and relative intensities of these fragment ions serve as a unique fingerprint for this compound in EI-MS.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
DFT is a widely used quantum mechanical method that approximates the electronic structure of a many-electron system based on the electron density. It is particularly valuable for calculating the properties of molecules.
Molecular Geometry Optimization and Energetic Analysis
Molecular geometry optimization using DFT aims to find the lowest energy arrangement of atoms in a molecule, representing its most stable structure. This involves iteratively adjusting atomic positions until the forces on each atom are minimized, and the total energy reaches a minimum qimpy.orgresearchgate.netgithub.io. Energetic analysis then provides information about the relative stability of different possible molecular structures or conformers. DFT calculations can determine the total energy, Gibbs free energy, enthalpy, and entropy of a molecule in a given conformation wjrr.org. Comparing the energies of different conformers allows for the prediction of their relative stabilities and populations at a given temperature wjrr.orgmdpi.com.
Conformational Analysis and Stability Predictions
Conformational analysis explores the various spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds. DFT calculations are instrumental in mapping the potential energy surface of a molecule as a function of its dihedral angles wjrr.orgmdpi.com. By optimizing the geometry of different conformers and calculating their relative energies, DFT can predict the most stable conformations and the energy barriers between them wjrr.orgmdpi.comresearchgate.net. This information is crucial for understanding a molecule's flexibility and how its shape might influence its properties and interactions. For example, studies on related molecules like 2,6-dimethylheptane-3,5-dione have utilized DFT to investigate conformational stability and the energy differences between various forms researchgate.netresearchgate.net.
Electronic Structure and Bonding Characteristics
DFT calculations provide detailed information about the electronic structure of a molecule, including molecular orbitals, electron density distribution, and atomic charges researchgate.netresearchgate.netiastate.edumdpi.com. Analysis of molecular orbitals (such as HOMO and LUMO) can provide insights into a molecule's reactivity and spectroscopic properties mdpi.com. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, helps to understand the bonding characteristics, including covalent and ionic contributions, and to identify intramolecular interactions like hydrogen bonding researchgate.netresearchgate.netmdpi.com. For instance, NBO analysis has been used to investigate hydrogen bond strength in related diketone compounds researchgate.netresearchgate.net.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT is a valuable tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the identification of compounds.
NMR Chemical Shifts: DFT calculations, often using methods like Gauge-Independent Atomic Orbital (GIAO), can predict 1H and 13C NMR chemical shifts researchgate.netnih.govimist.ma. Comparing calculated shifts with experimental data can help confirm structural assignments and understand the electronic environment of different atoms in the molecule researchgate.netimist.ma. The accuracy of DFT predictions for NMR shifts can be influenced by the choice of functional and basis set, and methods for improving accuracy, such as machine learning-based corrections, are being explored nih.govuni-bonn.de.
Vibrational Frequencies: DFT can also be used to calculate vibrational frequencies, which correspond to the modes of vibration within a molecule and are related to peaks observed in infrared (IR) and Raman spectroscopy researchgate.netspectroscopyonline.comnist.gov. These calculations can help in assigning experimental vibrational bands and understanding the molecular motions associated with them researchgate.netresearchgate.netresearchgate.net. The calculated frequencies are often scaled to match experimental values more closely, as harmonic approximations are typically used nist.govmdpi.com. Studies on related heptanedione compounds have utilized DFT to assign experimental IR and Raman spectra based on calculated vibrational frequencies researchgate.netresearchgate.netresearchgate.net.
Quantum Chemical Calculations for Force Dependence (e.g., as a model for polymer systems)
Quantum chemical calculations, including DFT, can be applied to study the behavior of molecules under external forces, which is relevant for understanding mechanochemistry and the properties of materials like polymers under stress researchgate.netuni-heidelberg.deresearchgate.netliverpool.ac.uk. Isotactic 3,5-dimethylheptane has been used as a model molecule to investigate the force dependence of infrared spectra in polypropylene (B1209903) researchgate.netuni-muenchen.de. Using methods like the External Force is Explicitly Included (EFEI), researchers can simulate the effect of tensile load on the molecule's structure and vibrational modes researchgate.netuni-heidelberg.deuni-muenchen.de. These calculations show that vibrational frequencies can increase or decrease with force, depending on how the force affects the involved bonds researchgate.netuni-heidelberg.deuni-muenchen.de. Intensities of spectral peaks can also change, often in a non-monotonic manner, due to force-dependent coupling and mixing of modes researchgate.netuni-heidelberg.deuni-muenchen.de. This type of analysis provides valuable insights into how mechanical stress influences molecular structure and spectroscopic signatures in polymer systems researchgate.netuni-heidelberg.de.
Quantitative Structure-Property Relationship (QSPR) Modeling Applications
Quantitative Structure-Property Relationship (QSPR) modeling seeks to establish mathematical relationships between the structural descriptors of molecules and their macroscopic properties idosi.orgmdpi.commtjpamjournal.com. While specific QSPR models for this compound were not extensively detailed in the search results beyond its inclusion in datasets for properties like boiling points, hydrocarbons like this compound are often included in QSPR studies aimed at predicting various physical and chemical properties based on their molecular structure idosi.orgmtjpamjournal.comscispace.comarxiv.org. Topological indices and other molecular descriptors calculated from the chemical structure are used to build these models idosi.orgmdpi.commtjpamjournal.comarxiv.org. QSPR modeling can be a cost-effective way to estimate properties for a large number of compounds without performing experiments for each one mdpi.com.
Reactivity and Reaction Mechanisms of 3,5 Dimethylheptane
Thermal Decomposition and Pyrolysis Pathways
Thermal decomposition and pyrolysis of hydrocarbons like 3,5-dimethylheptane involve breaking C-C and C-H bonds at high temperatures in the absence of oxygen. This process generates smaller hydrocarbon fragments, including alkanes, alkenes, and potentially alkadienes. The specific products and reaction pathways depend heavily on the temperature, pressure, heating rate, and the presence of any catalysts. researchgate.netmdpi.com
Pyrolysis typically proceeds via a free radical mechanism. Initiation involves the homolytic cleavage of a C-C bond, often the weakest bond in the molecule. For branched alkanes like this compound, bond dissociation energies can vary depending on whether the bond is connected to primary, secondary, or tertiary carbons. The resulting alkyl radicals then undergo a series of propagation steps, including β-scission (breaking a C-C bond beta to the radical center) and hydrogen abstraction. Termination steps involve the recombination or disproportionation of radicals. gssrr.orgresearchgate.net
While specific detailed pyrolysis pathways for this compound are not extensively detailed in the provided search results, studies on the thermal degradation of other branched alkanes and polymers provide insight into the general mechanisms. For instance, the thermal degradation of polypropylene (B1209903), another branched hydrocarbon, yields alkanes, alkenes, and alkadienes through carbon-carbon bond scission followed by intramolecular hydrogen transfer, involving primary, secondary, or tertiary radicals. researchgate.net The presence of tertiary carbons in this compound suggests that the formation of relatively stable tertiary radicals could play a significant role in its thermal decomposition pathways. researchgate.net
Factors such as heating rate significantly influence the pyrolysis behavior and kinetics of organic materials. Higher heating rates can shift the maximum weight loss rate to higher temperatures during thermogravimetric analysis. mdpi.com
Catalytic Conversion Processes
Catalytic processes are widely used to convert alkanes into more valuable products under milder conditions than thermal processes. These processes often involve heterogeneous catalysts, where the reaction occurs on the surface of a solid material.
Catalytic Dehydrogenation to Corresponding Alkenes (Reverse Reaction Studies)
Catalytic dehydrogenation is an endothermic reaction that removes hydrogen from alkanes to produce alkenes. This is a key process in the petrochemical industry. While the direct dehydrogenation of this compound to its corresponding alkenes (e.g., 3,5-dimethylheptenes) is not explicitly detailed, the reverse reaction, the catalytic hydrogenation of alkenes to alkanes, is mentioned. For example, 3,5-dimethyl-3-heptene (B165669) undergoes catalytic hydrogenation in the presence of catalysts like palladium on carbon (Pd/C) under mild conditions to yield this compound. This reverse reaction confirms the thermodynamic feasibility of the dehydrogenation process.
Catalytic dehydrogenation typically employs transition metal catalysts, such as platinum (Pt) or palladium (Pd), often supported on materials like alumina (B75360) (Al₂O₃) or carbon. The reaction follows a heterogeneous catalytic pathway where the alkane adsorbs onto the metal surface, undergoes C-H bond cleavage, and desorbs as the alkene. High temperatures (e.g., 300-400°C) and controlled hydrogen pressure are common conditions. Challenges in catalytic dehydrogenation include catalyst deactivation due to coking and the risk of over-dehydrogenation to aromatic byproducts at high temperatures.
Studies on the catalytic dehydrogenation of other hydrocarbons, such as N-alkyl-bis(carbazole) derivatives, also highlight the use of palladium on alumina catalysts and the importance of temperature control for complete dehydrogenation. mdpi.com The mechanism often involves the interaction of the hydrocarbon with the metal surface, leading to the cleavage of C-H bonds.
Hydrocarbon Isomerization and Cracking Mechanisms
Hydrocarbon isomerization and cracking are crucial reactions in refining processes to improve fuel properties and produce lighter hydrocarbons. These reactions are often catalyzed by solid acids, such as zeolites. u-szeged.huscielo.br
Isomerization: Isomerization involves the rearrangement of the carbon skeleton of a hydrocarbon molecule without changing its molecular formula. For branched alkanes like this compound, isomerization can lead to the formation of other branched C₉H₂₀ isomers. Acid-catalyzed isomerization of alkanes is generally accepted to proceed via carbocation intermediates. u-szeged.hu The formation of these carbocations can occur through hydride abstraction by Brønsted or Lewis acid sites on the catalyst surface, or through protonation of an alkene impurity followed by hydride transfer from the alkane. u-szeged.hu Once formed, the carbocation can undergo skeletal rearrangements, such as methyl shifts or the formation of protonated cyclopropanes, leading to isomeric carbocations, which then desorb as isomerized alkanes. u-szeged.huscielo.br
Cracking: Cracking involves the breaking of C-C bonds to produce smaller hydrocarbon molecules. Acid-catalyzed cracking of alkanes also involves carbocation intermediates. u-szeged.hu Following the formation of a carbocation, β-scission can occur, breaking a C-C bond located beta to the positively charged carbon. This results in the formation of a smaller carbocation and an alkene. u-szeged.hu These products can then undergo further reactions, including hydrogen transfer, to form smaller alkanes and other products. u-szeged.hu Cracking typically requires stronger acid sites compared to isomerization. scielo.br
Studies on the isomerization and cracking of other alkanes on zeolite catalysts, such as n-octane and 2,4-dimethylpentane, demonstrate the role of carbonium ions as intermediates and the influence of temperature on the reaction pathways and product selectivity. u-szeged.huscielo.br At higher temperatures, cracking tends to be favored, while lower temperatures can favor isomerization. u-szeged.hu The activity and selectivity of the catalyst are influenced by factors such as the type of zeolite, the presence of promoters (e.g., platinum), and the concentration of acid sites. u-szeged.huscielo.br
While specific data on the isomerization and cracking mechanisms of this compound is limited in the provided results, general alkane isomerization and cracking mechanisms involving carbocations on acid catalysts are well-established and would apply to this compound. u-szeged.huscielo.br
Analytical Methodologies for 3,5 Dimethylheptane Analysis
Gas Chromatography (GC) for Purity and Isomer Analysis
Gas Chromatography is a widely used technique for the analysis of volatile and semi-volatile compounds like 3,5-dimethylheptane. It is particularly effective for determining the purity of a sample and separating structural isomers. Commercial specifications for this compound often include a minimum purity determined by GC, typically ≥99.0% (total of isomer). avantorsciences.comtcichemicals.comtcichemicals.com
Retention Behavior and Kovats Retention Indices
In GC, the retention behavior of a compound is influenced by its interaction with the stationary phase and the mobile phase (carrier gas), as well as the column temperature program. For alkanes like this compound, separation on non-polar stationary phases (e.g., 100% dimethylpolysiloxane) is primarily based on boiling point and vapor pressure. Branched alkanes generally elute before their linear counterparts with the same carbon number.
Kovats Retention Indices (KI) provide a standardized measure of retention, relative to the retention of n-alkanes. This index is less sensitive to variations in chromatographic conditions compared to absolute retention times, making it useful for compound identification. The Kovats Retention Index for this compound on a standard non-polar column has been reported with various values, generally clustering around 830-840. nih.govnih.govlotusinstruments.comdss.go.th Different stereoisomers of this compound may exhibit slightly different retention indices, aiding in their separation and identification. For instance, the erythro isomer (meso) and a specific enantiomer (D) have reported standard non-polar Kovats indices. nih.govnih.gov
Here is a representation of reported Kovats Retention Index values for this compound on standard non-polar columns:
| Compound | Stationary Phase | Kovats Retention Index (Average/Range) | References |
| This compound | Standard non-polar | ~830-840 | nih.govlotusinstruments.comdss.go.th |
| This compound, erythro | Semi-standard non-polar | ~833-834 | nih.gov |
| This compound, (D) | Standard non-polar | ~827-835 | nih.gov |
Note: Multiple values are reported in the sources, indicating potential variations based on specific column parameters and conditions.
Coupling with Mass Spectrometry (GC-MS) for Identification and Characterization
Coupling GC with Mass Spectrometry (GC-MS) is a powerful technique for the definitive identification and structural characterization of this compound and its isomers. After chromatographic separation by GC, the effluent enters the mass spectrometer, where molecules are ionized and fragmented. The resulting mass spectrum, a plot of mass-to-charge ratio (m/z) versus ion abundance, provides a unique fingerprint for each compound.
The mass spectrum of this compound shows characteristic fragmentation patterns that help in its identification. Common fragments for branched alkanes like this compound include ions corresponding to the loss of methyl, ethyl, or propyl groups. The base peak (most abundant ion) in the mass spectrum is often a characteristic fragment ion. For this compound, the m/z 57 peak is frequently observed as a prominent ion. nih.govrestek.com Comparing the obtained mass spectrum to spectral libraries (e.g., NIST database) allows for high-confidence identification of this compound and the differentiation of co-eluting or closely eluting isomers. nih.gov GC-MS is routinely used in various analytical applications, including the analysis of hydrocarbons in complex mixtures like petroleum naphthas. publications.gc.ca
High-Performance Liquid Chromatography (HPLC) Applications
While GC is the primary technique for analyzing volatile hydrocarbons like this compound, High-Performance Liquid Chromatography (HPLC) is generally more suited for less volatile or thermally labile compounds. For simple alkanes, traditional reversed-phase or normal-phase HPLC is less commonly used for basic purity or isomer analysis compared to GC. However, HPLC, particularly in its chiral variant, plays a significant role in separating enantiomers.
HPLC can be used for the analysis of various compound classes, and its applications are diverse, including the separation of pharmaceuticals, natural products, and environmental contaminants. phenomenex.comnih.gov While direct applications of achiral HPLC specifically for this compound were not prominently found in the search results, the technique's versatility means it could potentially be applied with suitable stationary and mobile phases, although GC remains the preferred method for standard purity and isomer analysis of such volatile hydrocarbons.
Chiral Separation Techniques for Enantiomers
This compound possesses two chiral centers, leading to the possibility of enantiomers and meso compounds. The separation of these stereoisomers, particularly the enantiomeric pair ((3R,5R) and (3S,5S)), requires chiral separation techniques. Chromatography using chiral stationary phases (CSPs) is the most common approach for achieving enantioseparation. nih.govchiralpedia.comsigmaaldrich.com Both chiral GC and chiral HPLC, as well as Supercritical Fluid Chromatography (SFC), can be employed for this purpose. mdpi.comselvita.comresearchgate.net
Development and Application of Chiral Stationary Phases (CSPs) in Chromatography (GC, HPLC, SFC)
Chiral Stationary Phases (CSPs) are the key components in chiral chromatography that enable the separation of enantiomers. CSPs contain a chiral selector (CS) that interacts differently with each enantiomer, forming transient diastereomeric complexes with different stabilities. chiralpedia.comsigmaaldrich.comregistech.com This difference in interaction strength leads to different retention times for the enantiomers as they pass through the column, resulting in their separation. phenomenex.comchiralpedia.com
A wide variety of CSPs have been developed for GC, HPLC, and SFC. nih.govmdpi.comscilit.com For chiral GC, cyclodextrin (B1172386) derivatives are frequently used as chiral selectors, often immobilized on a polysiloxane backbone. nih.govchromatographyonline.comsigmaaldrich.com These phases are effective for separating a range of chiral compounds, including some hydrocarbons. chromatographyonline.comsci-hub.se
In chiral HPLC, polysaccharide derivatives (such as cellulose (B213188) and amylose (B160209) carbamates and esters), macrocyclic antibiotics, proteins, and Pirkle-type phases are common CSPs. phenomenex.comnih.govbrieflands.com Polysaccharide-based CSPs are particularly versatile and widely used for resolving a broad spectrum of chiral molecules. mdpi.combrieflands.commdpi.com
SFC has emerged as a powerful technique for chiral separations, often utilizing the same polysaccharide-based CSPs as HPLC. selvita.commdpi.compsu.edufagg.be SFC offers advantages such as faster separations, lower solvent consumption, and easier sample recovery compared to HPLC. selvita.comresearchgate.netfagg.be
The development of new CSPs continues to be an active area of research, aiming to improve enantioselectivity, column efficiency, and robustness for a wider range of chiral compounds. mdpi.com While specific applications detailing the chiral separation of this compound enantiomers were not extensively found, the principles and available CSPs for branched alkanes suggest that chiral chromatographic methods are applicable for resolving the stereoisomers of this compound. Studies on the chiral separation of other branched or substituted hydrocarbons demonstrate the potential of these techniques. sci-hub.se
Environmental Fate and Behavior of Branched Alkanes General Principles Applied to 3,5 Dimethylheptane
Atmospheric Chemistry and Degradation Processes
Branched alkanes, including 3,5-dimethylheptane, are present in the troposphere as volatile organic compounds (VOCs). nih.gov Their atmospheric fate is primarily determined by reactions with key atmospheric oxidants. The dominant loss process for alkanes in the atmosphere during the daytime is the reaction with hydroxyl (OH) radicals. researchgate.nettandfonline.com This reaction is typically initiated by the abstraction of a hydrogen atom from the alkane molecule, leading to the formation of an alkyl radical. researchgate.nettandfonline.com
The resulting alkyl radical subsequently reacts rapidly with atmospheric oxygen (O2) to form an alkyl peroxy radical (RO2). researchgate.nettandfonline.com In the presence of nitrogen oxides (NOx), these peroxy radicals can react to form alkoxy radicals (RO•) or organic nitrates. researchgate.nettandfonline.comcopernicus.org Alkoxy radicals are central intermediates that can undergo several reactions, including reaction with O2, isomerization, or decomposition (scission). researchgate.nettandfonline.com
The structure of the alkane influences the subsequent reactions of the alkoxy radical. For branched alkanes, alkoxy radicals with the radical site adjacent to a branch point can decompose faster than those derived from n-alkanes. tandfonline.com This can lead to fragmentation of the carbon chain and the formation of smaller, more volatile carbonyl compounds and other alkyl radicals. tandfonline.com
In addition to reactions with OH radicals, branched alkanes can also react with chlorine (Cl) atoms in the atmosphere. nih.govacs.org Reactions with Cl atoms can be a significant degradation pathway for branched alkanes, particularly in certain environments and on a regional scale. nih.gov Studies have shown that Cl-initiated oxidation of alkanes can lead to the rapid formation of secondary organic aerosol (SOA), sometimes at higher yields than OH-initiated reactions. acs.org Observed product fragmentation patterns from Cl-initiated oxidation of branched alkanes suggest abstraction of primary hydrogens, highlighting a difference compared to OH reactions. acs.org
Branched alkanes contribute to the formation of SOA through the oxidation of their intermediate products. tandfonline.comcopernicus.org However, the presence of alkyl branches can influence SOA yields. Some research suggests that branching can decrease the ability of alkanes to participate in autoxidation reactions and increase the decomposition of intermediate products, potentially leading to lower SOA yields compared to linear alkanes of the same carbon number. acs.orgcopernicus.org
The atmospheric lifetime of alkanes depends on their reactivity with atmospheric oxidants. For some branched alkanes like 3-methylhexane (B165618) and 2-methylheptane, reactions with Cl atoms can result in atmospheric lifetimes on the order of hours to tens of hours, suggesting that this reaction can be a primary loss process. nih.gov
Table 3 summarizes the key atmospheric degradation processes for branched alkanes.
| Atmospheric Oxidant | Primary Reaction Initiated | Key Intermediate(s) | Potential Products |
| Hydroxyl (OH) radical | Hydrogen abstraction | Alkyl radical (R•) | Alkyl peroxy radicals (RO2), Alkoxy radicals (RO•), Organic nitrates, Carbonyl compounds, Hydroxycarbonyls, SOA |
| Chlorine (Cl) atom | Hydrogen abstraction | Alkyl radical (R•) | Similar products to OH reactions, potentially higher SOA yields, fragmentation products |
The atmospheric chemistry of branched alkanes is complex and involves a cascade of reactions leading to the formation of various oxygenated products, contributing to tropospheric ozone formation and SOA. researchgate.nettandfonline.comca.gov
Advanced Research Applications and Significance of 3,5 Dimethylheptane
Role as an Analytical Reference Standard in Chemical Research
In chemical research, the accuracy and reliability of analytical techniques are paramount. Reference standards, compounds with well-defined properties and high purity, are crucial for calibrating instruments, validating methods, and ensuring the comparability of results across different experiments and laboratories. 3,5-Dimethylheptane serves as an analytical standard in certain chromatographic techniques, particularly gas chromatography (GC). solubilityofthings.com Its use allows chemists to calibrate GC devices, ensuring accurate measurements and comparisons in various chemical analyses. solubilityofthings.com The availability of high-purity this compound, often specified at 99.0+% purity by GC, underscores its role in demanding analytical applications. fishersci.cacalpaclab.com
Use as a Model Compound in Polymer Chemistry and Materials Science
Branched alkanes like this compound are utilized as model compounds to understand the behavior and properties of more complex polymeric systems, such as polypropylene (B1209903) (PP). Polypropylene is a widely used polymer, and its characteristics are heavily influenced by its molecular structure, including the presence and arrangement of methyl branches. Studying the properties of smaller, well-defined molecules like this compound, which mimic segments of the polymer chain, can provide insights into the relationship between structure and properties in PP.
Research on polypropylene degradation, for instance, has involved identifying and analyzing the volatile compounds produced. Studies investigating the thermal degradation of isotactic polypropylene have identified branched alkenes, such as 2,4-dimethyl-1-heptene, among the main degradation products. researchgate.net While this compound itself is a saturated alkane, related branched hydrocarbons are relevant in understanding the complex processes occurring during polymer synthesis and degradation. The carbon-13 NMR chemical shifts of model compounds like this compound and 3,5,7-trimethylnonane (B14559571) have been studied to aid in the characterization of polypropylene stereochemistry and structure using NMR spectroscopy. acs.org
Contributions to Fundamental Hydrocarbon Chemistry Research and Theory
This compound contributes to fundamental research in hydrocarbon chemistry by serving as a subject for studying the properties and reactions of branched alkanes. Its structure presents an example of isomerism within the heptane (B126788) family (C9H20), allowing for the investigation of how branching affects physical properties such as boiling point and solubility compared to straight-chain or other branched isomers. solubilityofthings.comcuny.edu
Research into the combustion behavior of hydrocarbons is vital for applications in fuel technology. While specific detailed research findings on the fundamental combustion of this compound were not extensively detailed in the search results, studies on related dimethylheptane isomers (e.g., 2,5-dimethylheptane) have explored their oxidation pathways and kinetic modeling, highlighting the relevance of branched alkanes in fuel research. smolecule.com The study of such compounds aids in understanding structure-property relationships in complex hydrocarbon systems and contributes to the development of new materials and fuel formulations. ontosight.ai
The physical and chemical properties of this compound, such as its computed ideal gas heat capacity, dynamic viscosity, enthalpy of formation, and boiling point, are valuable data points for theoretical modeling and understanding the behavior of hydrocarbons. chemeo.com
Key Physical and Chemical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Formula | C9H20 | - | PubChem nih.gov |
| Molecular Weight | 128.26 | g/mol | PubChem nih.gov |
| Boiling Point | ~136 | °C | PubChem nih.gov |
| Enthalpy of Formation (gas) | -239.65 | kJ/mol | Joback Calculated Property chemeo.com |
| Enthalpy of Vaporization | 34.85 | kJ/mol | Joback Calculated Property chemeo.com |
| LogP (Octanol/Water) | 3.469 | - | Crippen Calculated Property chemeo.com |
Note: Some values are computed properties.
The study of branched alkanes like this compound also has implications for environmental chemistry, particularly concerning hydrocarbon emissions and pollution. solubilityofthings.com Understanding their behavior in the environment is an ongoing area of research.
Q & A
Basic Research Questions
Q. What is the correct IUPAC nomenclature for 3,5-dimethylheptane, and how is its structure validated?
- Methodological Answer: The IUPAC name is derived by identifying the longest carbon chain (heptane, 7 carbons) and assigning the lowest possible positions to substituents. The two methyl groups are located at positions 3 and 5. Structural validation is achieved via nuclear magnetic resonance (NMR) spectroscopy, where chemical shifts correspond to branching patterns. For example, methyl groups in symmetrical positions produce distinct splitting patterns in H NMR spectra .
Q. What are the key physical properties of this compound relevant to laboratory handling?
- Methodological Answer: Critical properties include:
- Boiling point: 136°C (ideal for distillation purification).
- Density: 0.73 g/cm³ (affects phase separation in biphasic reactions).
- Flash point: 23°C (requires flammability precautions during storage).
These properties guide experimental design, such as selecting inert atmospheres for high-temperature reactions and avoiding static discharge .
Advanced Research Questions
Q. How can researchers resolve structural isomers of this compound using spectroscopic techniques?
- Methodological Answer: Symmetrical isomers (e.g., this compound vs. 2,4-dimethylheptane) are distinguished via C NMR and DEPT experiments. For instance, the symmetrical isomer exhibits fewer distinct carbon environments, with methyl carbons resonating at ~22–25 ppm. Asymmetric isomers show split signals due to differing substituent environments. Gas chromatography-mass spectrometry (GC-MS) retention times further differentiate isomers based on branching .
Q. How should experimental protocols be designed to study the temperature-dependent biodegradation of this compound in environmental systems?
- Methodological Answer: Utilize respirometry to measure microbial oxygen consumption at varying temperatures (e.g., 10–40°C). Combine with GC-MS to quantify degradation intermediates. For field studies, employ soil microcosms spiked with C-labeled this compound to track mineralization rates via stable isotope probing (SIP). Controls should include abiotic samples to exclude non-biological degradation .
Q. What role does this compound play in fuel combustion research, and how are its ignition properties characterized?
- Methodological Answer: As a branched alkane, it improves fuel octane ratings but may increase soot formation. Ignition delay times are measured in shock tube experiments at high pressures (20–40 bar) and temperatures (700–1200 K). Computational models (e.g., CHEMKIN) simulate reaction pathways, focusing on peroxy radical intermediates. Comparative studies with linear alkanes (e.g., n-heptane) highlight branching effects on autoignition .
Q. How does the steric environment of this compound influence its reactivity in catalytic processes?
- Methodological Answer: The branched structure hinders access to active sites in heterogeneous catalysts (e.g., Pt/AlO). Kinetic studies compare hydrogenation/dehydrogenation rates with linear analogs. Surface-sensitive techniques like X-ray photoelectron spectroscopy (XPS) identify adsorption geometries. For homogeneous catalysis, steric parameters (e.g., Tolman cone angles) predict ligand-catalyst interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
